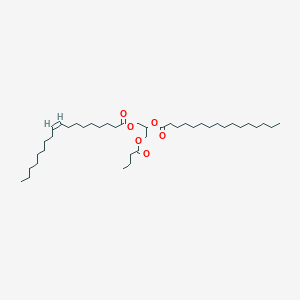
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate is an ester compound formed from the reaction of oleic acid with butyric acid and palmitic acid. This compound is characterized by its unique structure, which includes a glycerol backbone esterified with butyric acid, palmitic acid, and oleic acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate typically involves the esterification of glycerol with butyric acid, palmitic acid, and oleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Industrial reactors equipped with efficient mixing and heating systems are used to ensure uniform reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.
化学反应分析
Types of Reactions
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Ester derivatives with different functional groups.
科学研究应用
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and cellular signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its unique physicochemical properties.
作用机制
The mechanism of action of (Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release free fatty acids, which can participate in various metabolic pathways. The molecular targets and pathways involved include lipid transport proteins and signaling molecules that regulate lipid metabolism.
相似化合物的比较
Similar Compounds
Glyceryl trioleate: Similar structure but contains three oleic acid molecules.
Glyceryl tripalmitate: Contains three palmitic acid molecules.
Glyceryl tributyrate: Contains three butyric acid molecules.
Uniqueness
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate is unique due to its mixed ester composition, which imparts distinct physicochemical properties. Unlike glyceryl trioleate, which is more hydrophobic, this compound has a balanced hydrophilic-lipophilic nature, making it suitable for diverse applications in emulsions and formulations.
属性
分子式 |
C41H76O6 |
|---|---|
分子量 |
665.0 g/mol |
IUPAC 名称 |
(3-butanoyloxy-2-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76O6/c1-4-7-9-11-13-15-17-19-20-22-23-25-27-29-31-34-40(43)46-37-38(36-45-39(42)33-6-3)47-41(44)35-32-30-28-26-24-21-18-16-14-12-10-8-5-2/h19-20,38H,4-18,21-37H2,1-3H3/b20-19- |
InChI 键 |
XOUDVUZWXGUFBT-VXPUYCOJSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















